3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that features a unique combination of furan, azetidine, and oxazolidine rings
Mechanism of Action
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this one, have been known to target transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .
Mode of Action
Β-lactam antibiotics, which share a similar core structure, function by inhibiting the transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis .
Biochemical Pathways
Β-lactam antibiotics, which share a similar core structure, are known to disrupt the bacterial cell-wall synthesis pathway .
Result of Action
Β-lactam antibiotics, which share a similar core structure, typically result in the disruption of bacterial cell-wall synthesis, leading to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the reaction of furan-2-carboxylic acid with azetidin-3-amine, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azetidine ring can be reduced to form azetidine-3-ol derivatives.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions to form various substituted oxazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, azetidine-3-ol derivatives, and substituted oxazolidine derivatives, each of which can have unique properties and applications.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: It is used in the development of advanced materials with unique mechanical and thermal properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- 3-(1-(Furan-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
Uniqueness
3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to its specific combination of furan, azetidine, and oxazolidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-(furan-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-9-6-18-11(16)13(9)7-4-12(5-7)10(15)8-2-1-3-17-8/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWZURRAZDCVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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